4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate
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Overview
Description
4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate is an organic compound belonging to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring The tetrafluoroborate anion (BF₄⁻) serves as the counterion, providing stability to the diazonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding aromatic amine, 4-(Benzyl(ethyl)amino)aniline. This amine is then treated with nitrous acid (HNO₂) in the presence of an acid, such as hydrochloric acid (HCl), to form the diazonium salt. The reaction can be represented as follows:
[ \text{ArNH}_2 + \text{HNO}_2 + \text{HX} \rightarrow [\text{ArN}_2]^+ \text{X}^- + 2 \text{H}_2\text{O} ]
In this case, the tetrafluoroborate anion is introduced by adding tetrafluoroboric acid (HBF₄) to the reaction mixture, resulting in the formation of this compound:
[ [\text{ArN}_2]^+ \text{Cl}^- + \text{HBF}_4 \rightarrow [\text{ArN}_2]^+ \text{BF}_4^- + \text{HCl} ]
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions, often at room temperature.
Coupling Reactions: These reactions are usually carried out in alkaline conditions using bases such as NaOH or KOH.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or thiolated aromatic compounds.
Coupling Reactions: Azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The corresponding aromatic amine, 4-(Benzyl(ethyl)amino)aniline.
Scientific Research Applications
4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate While all these compounds share the diazonium functional group, they differ in their stability and reactivity For example, benzenediazonium chloride is more explosive and less stable than benzenediazonium tetrafluoroborate
List of Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
Properties
CAS No. |
58672-61-0 |
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Molecular Formula |
C15H16BF4N3 |
Molecular Weight |
325.11 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C15H16N3.BF4/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;2-1(3,4)5/h3-11H,2,12H2,1H3;/q+1;-1 |
InChI Key |
CYOCOPFRHXZYGA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N |
Origin of Product |
United States |
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